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Compound of Interest

Compound Name: 2,5-Dichlorobenzoic acid

Cat. No.: B146593 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 2,5-
Dichlorobenzoic acid, a compound of significant interest in chemical research and as an

intermediate in the synthesis of pharmaceuticals and herbicides. This document is intended for

researchers, scientists, and professionals in drug development, offering a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for 2,5-Dichlorobenzoic acid.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,5-Dichlorobenzoic acid reveals the chemical environment of the

protons in the molecule. The data presented here is typically acquired on a 400 MHz or 500

MHz spectrometer.
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Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-3 ~7.5 - 7.6
Doublet of Doublets

(dd)
J ≈ 8.5, 2.5

H-4 ~7.4 - 7.5
Doublet of Doublets

(dd)
J ≈ 8.5, 0.5

H-6 ~7.7 - 7.8 Doublet (d) J ≈ 2.5

COOH ~11 - 13 Singlet (s) -

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Chemical Shift (δ) ppm

C-1 ~133 - 134

C-2 ~132 - 133

C-3 ~131 - 132

C-4 ~130 - 131

C-5 ~134 - 135

C-6 ~128 - 129

C=O ~165 - 170

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2500-3300 O-H stretch (Carboxylic Acid) Strong, Broad

~1680-1710 C=O stretch (Carboxylic Acid) Strong

~1550-1600 C=C stretch (Aromatic) Medium

~1400-1450 C-O-H bend Medium

~1200-1300 C-O stretch Strong

~700-850 C-Cl stretch Strong

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for the

analysis of such compounds.

m/z Relative Intensity (%) Assignment

192 ~40 [M+2]⁺ (Isotope Peak)

190 ~60 [M]⁺ (Molecular Ion)

175 ~65
[M-OH]⁺ (Loss of Hydroxyl

Radical)

173 100 [M-OH]⁺ (Isotope Peak)

145 ~25
[M-COOH]⁺ (Loss of Carboxyl

Radical)

109 ~15 [C₆H₃Cl]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are crucial for

reproducibility and accurate interpretation.
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NMR Spectroscopy Protocol
Sample Preparation:

Approximately 10-20 mg of 2,5-Dichlorobenzoic acid is dissolved in about 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5

mm NMR tube.

A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

A 400 MHz or 500 MHz NMR spectrometer is typically used.

For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and acquisition of 16-32 scans.

For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a

relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good

signal-to-noise ratio.

Data Processing:

The raw Free Induction Decay (FID) signal is Fourier transformed to obtain the spectrum.

Phase and baseline corrections are applied to the spectrum.

The chemical shifts are referenced to the internal standard (TMS).

Sample Preparation Data Acquisition Data Processing

Weigh 10-20 mg of
2,5-Dichlorobenzoic acid

Dissolve in 0.7 mL
of deuterated solvent

Add TMS as
internal standard

Transfer to
NMR tube

Place sample in
NMR spectrometer

Acquire 1H and 13C
NMR spectra

Fourier Transform
(FID to Spectrum)

Phase and Baseline
Correction Reference to TMS
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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Technique):[1]

A small amount of 2,5-Dichlorobenzoic acid (1-2 mg) is finely ground with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

The KBr pellet is placed in the sample holder of the instrument.

A background spectrum of the empty sample compartment is recorded first.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Peak positions and intensities are identified.

Mass Spectrometry Protocol (GC-MS with Electron
Ionization)
Sample Preparation:

A dilute solution of 2,5-Dichlorobenzoic acid is prepared in a suitable volatile solvent (e.g.,

methanol or dichloromethane).

Instrumentation and Data Acquisition (GC-MS):
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A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

Gas Chromatography (GC):

A small volume of the sample solution (typically 1 µL) is injected into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column (e.g., a non-polar or medium-polar column).

The column temperature is programmed to ramp up to separate the components of the

sample.

Mass Spectrometry (MS):

As 2,5-Dichlorobenzoic acid elutes from the GC column, it enters the ion source of the

mass spectrometer.

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation (Electron Ionization - EI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at a specific m/z.

Data Processing:

The mass spectrum is generated by plotting the relative abundance of ions as a function of

their m/z ratio.

The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure

of the compound.
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[C₇H₄Cl₂O₂]⁺˙
m/z = 190/192

[C₇H₃Cl₂O]⁺
m/z = 173/175

- •OH

[C₆H₃Cl₂]⁺
m/z = 145/147

- •COOH

[C₆H₃Cl]⁺˙
m/z = 109/111

- Cl•
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Proposed Mass Spectrometry Fragmentation Pathway for 2,5-Dichlorobenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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